Emricasan - 624747-15-5

Emricasan

Catalog Number: EVT-8077660
CAS Number: 624747-15-5
Molecular Formula: C27H28F4N2O8
Molecular Weight: 584.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Emricasan is the first caspase inhibitor tested in human which has received orphan drug status by FDA. It is developed by Pfizer and made in such a way that it protects liver cells from excessive apoptosis.
Synthesis Analysis

The synthesis of Emricasan involves several key steps that utilize acyl chlorination and condensation reactions. The process begins with the acyl chlorination of pyruvic acid using an acyl chloride reagent to produce pyruvoyl chloride. This intermediate undergoes condensation with L-alanine methyl ester to form a precursor compound. The subsequent steps include hydrolysis to yield a carboxylic acid derivative, followed by further acyl chlorination and condensation reactions that eventually lead to the formation of the final product, Emricasan.

Key Steps in Synthesis:

  1. Acyl Chlorination: Pyruvic acid reacts with an acyl chloride to form pyruvoyl chloride.
  2. Condensation: Pyruvoyl chloride condenses with L-alanine methyl ester.
  3. Hydrolysis: The intermediate is hydrolyzed to obtain a carboxylic acid derivative.
  4. Further Reactions: Additional acyl chlorination and condensation reactions refine the compound into Emricasan.

This method has been noted for its high yield and efficiency, making it suitable for industrial-scale production .

Molecular Structure Analysis

Emricasan's molecular structure is characterized by a complex arrangement that includes a tert-butyl group, a phenyl ring, and multiple functional groups including carbonyls and fluorinated phenoxy moieties. The molecular formula is C26H27F4N3O7C_{26}H_{27}F_{4}N_{3}O_{7}, indicating a substantial molecular weight of approximately 525.5 g/mol.

Structural Features:

  • Tert-butyl group: Provides steric hindrance which may influence its interaction with biological targets.
  • Fluorinated phenoxy group: Enhances lipophilicity and potentially increases binding affinity to caspases.
  • Amide linkage: Critical for the stability and activity of the compound.

The 3D conformation of Emricasan allows it to effectively fit into the active sites of caspases, which is essential for its function as an inhibitor .

Chemical Reactions Analysis

Emricasan primarily functions through its action as a pan-caspase inhibitor, affecting various apoptotic pathways. The compound interacts with caspases—cysteine proteases that play a pivotal role in programmed cell death—by binding irreversibly to their active sites.

Key Reactions:

  • Inhibition of Caspases: Emricasan binds covalently to the catalytic cysteine residue in caspases, preventing their activation and subsequent apoptosis.
  • Impact on Hepatocytes: By inhibiting caspase activity, Emricasan reduces hepatocyte apoptosis, thereby mitigating liver injury and fibrosis in animal models .
Mechanism of Action

Emricasan's mechanism of action revolves around its ability to inhibit caspases involved in apoptotic signaling pathways. By blocking these enzymes, Emricasan effectively reduces cell death in hepatocytes, which is crucial in conditions characterized by excessive apoptosis such as NASH.

Mechanistic Insights:

  • Caspase Inhibition: Emricasan inhibits both intrinsic and extrinsic apoptotic pathways by targeting multiple caspases (caspase-3, -8, -9).
  • Reduction of Fibrosis: In preclinical studies, treatment with Emricasan led to decreased activation markers in hepatic stellate cells (HSCs), which are responsible for fibrosis development .
Physical and Chemical Properties Analysis

Emricasan exhibits several notable physical and chemical properties that influence its pharmacological profile:

Properties:

  • Molecular Weight: Approximately 525.5 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are critical for its formulation as a therapeutic agent and affect its bioavailability and efficacy .

Applications

Emricasan has shown promise in various scientific applications, particularly in the field of hepatology:

Therapeutic Applications:

  1. Liver Diseases: Primarily investigated for treating NASH and cirrhosis by reducing liver injury and fibrosis.
  2. Cancer Research: Its role as an apoptosis inhibitor makes it a candidate for studies related to cancer therapies where apoptosis modulation is beneficial.
  3. Transplant Medicine: Potential use in preserving organ viability during transplantation procedures by reducing cell death.

Properties

CAS Number

624747-15-5

Product Name

Emricasan

IUPAC Name

4-[[4-(2-tert-butylanilino)-2-methyl-3,4-dioxobutanoyl]oxyamino]-5-oxo-6-(2,3,5,6-tetrafluorophenoxy)hexanoic acid

Molecular Formula

C27H28F4N2O8

Molecular Weight

584.5 g/mol

InChI

InChI=1S/C27H28F4N2O8/c1-13(23(37)25(38)32-17-8-6-5-7-14(17)27(2,3)4)26(39)41-33-18(9-10-20(35)36)19(34)12-40-24-21(30)15(28)11-16(29)22(24)31/h5-8,11,13,18,33H,9-10,12H2,1-4H3,(H,32,38)(H,35,36)

InChI Key

CFIUNEDKHWVQQS-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Canonical SMILES

CC(C(=O)C(=O)NC1=CC=CC=C1C(C)(C)C)C(=O)ONC(CCC(=O)O)C(=O)COC2=C(C(=CC(=C2F)F)F)F

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.